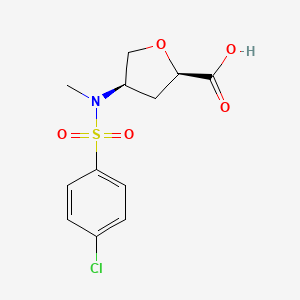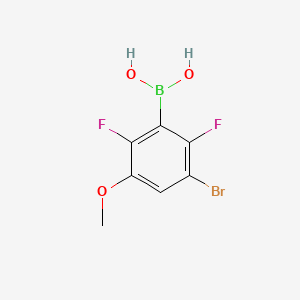
(3-Bromo-2,6-difluoro-5-methoxyphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromo-2,6-difluoro-5-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C7H6BBrF2O3 and a molecular weight of 266.83 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine, fluorine, and methoxy groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2,6-difluoro-5-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-bromo-2,6-difluoro-5-methoxybenzene using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of more robust catalysts and reagents to improve yield and reduce costs .
化学反応の分析
Types of Reactions
(3-Bromo-2,6-difluoro-5-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The bromine and fluorine substituents can be selectively reduced under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Metal hydrides (e.g., NaBH4) or catalytic hydrogenation.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenol derivatives.
Reduction: Dehalogenated or defluorinated products.
科学的研究の応用
(3-Bromo-2,6-difluoro-5-methoxyphenyl)boronic acid has a wide range of applications in scientific research, including:
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
作用機序
The mechanism of action of (3-Bromo-2,6-difluoro-5-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium center, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.
類似化合物との比較
(3-Bromo-2,6-difluoro-5-methoxyphenyl)boronic acid can be compared with other similar boronic acids, such as:
3-Methoxyphenylboronic acid: Lacks the bromine and fluorine substituents, making it less reactive in certain coupling reactions.
2-Methoxyphenylboronic acid: Similar structure but with the methoxy group in a different position, affecting its reactivity and selectivity in reactions.
The unique combination of bromine, fluorine, and methoxy substituents in this compound provides distinct reactivity and selectivity advantages in various chemical transformations.
特性
分子式 |
C7H6BBrF2O3 |
|---|---|
分子量 |
266.83 g/mol |
IUPAC名 |
(3-bromo-2,6-difluoro-5-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C7H6BBrF2O3/c1-14-4-2-3(9)6(10)5(7(4)11)8(12)13/h2,12-13H,1H3 |
InChIキー |
JXMXQSGWCVXTSX-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C(=CC(=C1F)Br)OC)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Tert-butyl 2-methyl 4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B14030045.png)
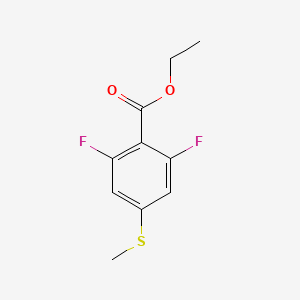
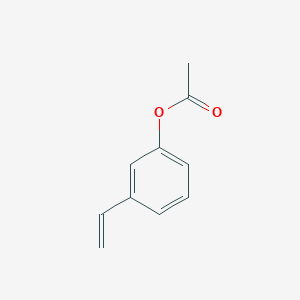

![(3aS,8bR)-2-(6-cyclohexylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B14030069.png)
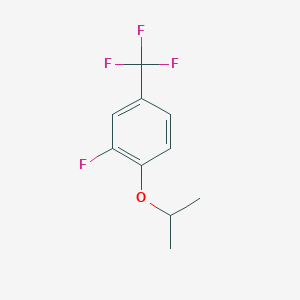

![3-Diethoxyphosphoryl-1-[(4-methoxyphenyl)methyl]-5,5-dimethyl-pyrrolidin-2-one](/img/structure/B14030084.png)



